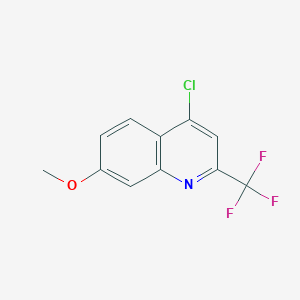

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline

Description

Properties

CAS No. |

401567-80-4 |

|---|---|

Molecular Formula |

C11H7ClF3NO |

Molecular Weight |

261.63 g/mol |

IUPAC Name |

4-chloro-7-methoxy-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-7-8(12)5-10(11(13,14)15)16-9(7)4-6/h2-5H,1H3 |

InChI Key |

XXQNTJYGCQHTEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloroquinolines substituted at the 7-position with a methoxy group and at the 2-position with a trifluoromethyl group typically involves:

- Construction of the quinoline core with appropriate substituents,

- Introduction of the trifluoromethyl group at the 2-position,

- Chlorination at the 4-position,

- Installation of the methoxy group at the 7-position, either before or after the quinoline ring formation.

Preparation via Chlorination of Quinoline Carboxylic Acid Derivatives

A key method, described in US Patent US4277607A, involves the preparation of 4-chloroquinolines by reacting quinoline carboxylic acids or their derivatives with chlorinating agents in the presence of an oxidation agent:

- Starting from β-(o-trifluoromethylanilino)-propanoic acid derivatives, which contain the trifluoromethyl group at the ortho position, the quinoline ring is formed and then chlorinated at the 4-position.

- Chlorination agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).

- Oxidation agents such as iodine or cupric chloride facilitate the reaction.

- The preferred functional derivatives of the acid are acid anhydrides, acid chlorides, or alkyl esters.

- The reaction proceeds under heating, producing 4-chloroquinolines with yields around 80% for trifluoromethyl-substituted quinolines.

- The methoxy substituent at the 7-position (X = OCH₃) can be introduced via appropriately substituted starting materials or by substitution reactions after ring closure.

This process is advantageous due to its simplicity, high yield, and avoidance of unstable intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines.

Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-7-Methoxyquinoline

Another common approach is to prepare 4-chloro-7-methoxyquinoline first, then perform nucleophilic aromatic substitution reactions at the 4-position to introduce various amine substituents. This method is well-documented for 4-chloro-7-substituted quinolines and can be adapted for trifluoromethyl derivatives.

- The 4-chloro-7-methoxyquinoline is reacted with amines under heating (120–130 °C) in neat or solvent conditions.

- Typical amines include mono- or dialkyl amines, ethane-1,2-diamine derivatives, and others.

- The reaction proceeds via displacement of the chlorine atom at the 4-position.

- Work-up involves extraction, washing, drying, and precipitation to isolate the substituted quinoline products.

- This method is versatile and allows for the preparation of a library of derivatives for biological evaluation.

While this method focuses on substitution at the 4-position, it implies that the 4-chloro-7-methoxyquinoline scaffold is first prepared by other means, such as chlorination of quinoline precursors.

Stepwise Construction of the Quinoline Core with Substituents

Literature and patents describe the synthesis of quinoline derivatives bearing methoxy and trifluoromethyl groups by condensation of substituted anilines with cyanoacetates or related compounds, followed by cyclization and functional group transformations:

- For example, the reaction of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at elevated temperature forms quinoline intermediates.

- Subsequent chlorination with phosphorus oxychloride converts 4-oxo-quinoline derivatives to 4-chloroquinolines.

- The trifluoromethyl group can be introduced via starting anilines substituted with trifluoromethyl at the ortho position.

- Purification is achieved by crystallization and flash chromatography.

This approach allows precise placement of substituents, including the 7-methoxy and 2-trifluoromethyl groups, by choosing appropriate starting materials.

Preparation of 4-Chloro-7-Methoxyquinoline Intermediates Relevant to Lenvatinib Synthesis

A recent Chinese patent (CN116874420A) details the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide, which shares structural similarity with the target compound:

- Step (a): Nucleophilic substitution on 4-amino-2-methoxybenzamide with 3-chloro-1,2-propanediol in solvents like isopropanol or dimethyl sulfoxide, catalyzed by acids such as sulfuric acid, at 75–150 °C for 5–20 hours, yields 4-hydroxy-7-methoxyquinoline-6-formamide.

- Step (b): Chlorination of the hydroxy intermediate with chlorinating agents at room temperature followed by heating gives the 4-chloro-7-methoxyquinoline derivative.

- Reaction parameters such as molar ratios, temperature, and stirring times are optimized for yield and purity.

- This method demonstrates the feasibility of preparing 4-chloro-7-methoxyquinoline scaffolds under controlled conditions with good efficiency.

Though this patent focuses on a carboxamide derivative, the methodology can be adapted for the trifluoromethyl-substituted quinoline by selecting appropriate starting materials.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Synthesis

The synthesis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline typically involves several key reactions:

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles under polar solvent conditions, allowing for the generation of diverse derivatives.

- Coupling Reactions : Techniques such as Suzuki-Miyaura coupling can be utilized to form carbon-carbon bonds with boronic acids, enhancing the versatility of this compound in synthesizing complex organic molecules.

The molecular structure of this compound features a bicyclic framework typical of quinolines, with the chloro and trifluoromethyl groups influencing its electronic properties and reactivity. Analytical techniques such as X-ray crystallography and computational modeling are employed to study its three-dimensional conformation and interactions with biological targets.

Biological Activities

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline has demonstrated a range of biological activities, making it a candidate for drug development:

- Antimicrobial Properties : Quinoline derivatives have been extensively studied for their antibacterial and antifungal activities. For instance, modifications of quinoline compounds have shown potent activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . The minimum inhibitory concentrations (MICs) for some derivatives reached as low as 1.0 μg/mL, comparable to established antibiotics like Vancomycin .

- Antimalarial Activity : Research indicates that certain quinoline derivatives exhibit significant antimalarial properties. For example, compounds derived from 4-chloro-7-methoxy-2-(trifluoromethyl)quinoline have shown efficacy in preclinical studies against Plasmodium species, suggesting potential therapeutic applications in malaria treatment .

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of pharmaceuticals:

- Lenvatinib Intermediate : 4-Chloro-7-methoxyquinoline derivatives are utilized in the preparation of lenvatinib, an FDA-approved anticancer drug used for treating thyroid cancer. The synthesis routes for this compound involve multiple steps that yield high purity and yield, essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

- 4-Chloro-2,8-bis(trifluoromethyl)quinoline

Uniqueness

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methoxy groups, along with the trifluoromethyl group, provides a distinct set of properties that can be advantageous in various applications.

Biological Activity

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline is C10H7ClF3N. Its structure features a chloro and trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Weight | 233.62 g/mol |

| LogP | 3.56 |

| Solubility | Moderate in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of various quinoline compounds found that derivatives with trifluoromethyl groups often demonstrate enhanced potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A recent investigation assessed the minimum inhibitory concentrations (MICs) of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. A study indicated that compounds with similar structures can induce apoptosis in cancer cells through the inhibition of specific signaling pathways .

Mechanism of Action

The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis via modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, and its inhibition can lead to increased cancer cell death.

Structure-Activity Relationship (SAR)

The presence of both chloro and trifluoromethyl groups in the structure of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline significantly impacts its biological activity. SAR studies indicate that:

- The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability.

- The chloro group contributes to increased binding affinity to target enzymes or receptors.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via multi-step protocols, such as:

- Conrad-Limpach synthesis : Starting from substituted anilines and β-keto esters, followed by cyclization and halogenation .

- Halogenation of precursors : Introducing chlorine at position 4 via POCl₃ or PCl₅, with methoxy and trifluoromethyl groups pre-installed .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and catalyst (e.g., Lewis acids for regioselective trifluoromethylation). Monitor intermediates via TLC or HPLC to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C7, trifluoromethyl at C2). ¹⁹F NMR is essential for verifying trifluoromethyl group integrity .

- X-ray crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing hydrogen bonding and molecular packing. For example, hydrogen bonding between the methoxy group and adjacent halogens can stabilize the crystal lattice .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and isotopic patterns of chlorine/fluorine .

Q. What are the common reactivity patterns of this compound in substitution or coupling reactions?

Methodological Answer:

- Nucleophilic substitution : The 4-chloro group is reactive toward amines, alkoxides, or thiols under mild conditions (e.g., DIPEA in THF at 60°C) .

- Cross-coupling : Suzuki-Miyaura coupling at C4 using Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups .

- Protection strategies : Protect the methoxy group with Boc or TMS during harsh reactions to prevent demethylation .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Analytical HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (>98% purity threshold) .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation products (e.g., loss of trifluoromethyl group under basic conditions) .

- Thermogravimetric analysis (TGA) : Determine melting points and thermal decomposition profiles .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways, such as unexpected acylation products?

Methodological Answer:

- Case study : When reacting with chloroacetyl chloride, both O- and N-acylation products may form. Use DFT calculations to model transition states and identify kinetic vs. thermodynamic control. Experimental validation via time-resolved NMR can track intermediate formation .

- Contradiction resolution : If competing pathways occur (e.g., acylation vs. cyclization), vary reaction stoichiometry and use trapping agents (e.g., D₂O for proton exchange studies) to isolate intermediates .

Q. What computational approaches predict the regioselectivity of electrophilic attacks on the quinoline core?

Methodological Answer:

- DFT/Molecular modeling : Calculate Fukui indices to identify electron-rich positions (e.g., C6/C8 for electrophilic substitution). Software like Gaussian or ORCA can map electrostatic potentials .

- Machine learning : Train models on existing quinoline reactivity datasets to predict new substitution patterns .

Q. How can researchers design assays to evaluate the biological activity of derivatives against cancer cells?

Methodological Answer:

- In vitro assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) often enhance cytotoxicity .

- Structure-activity relationship (SAR) : Modify substituents at C2/C7 and correlate with apoptotic activity (e.g., caspase-3 activation assays) .

Q. How do hydrogen-bonding networks in the crystal lattice influence solubility and bioavailability?

Methodological Answer:

- Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between methoxy and chloro groups). Stronger networks reduce solubility but improve thermal stability .

- Solubility enhancement : Co-crystallize with succinic acid or use PEG-based excipients to disrupt H-bonding without altering bioactivity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.